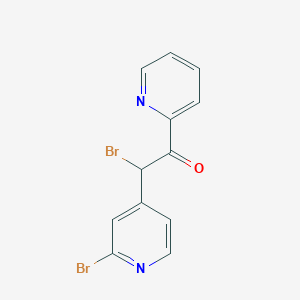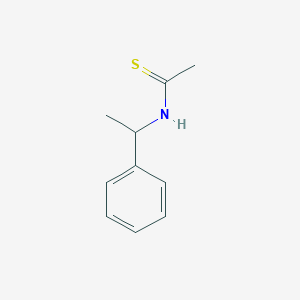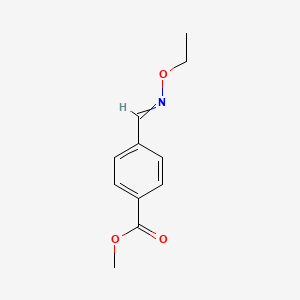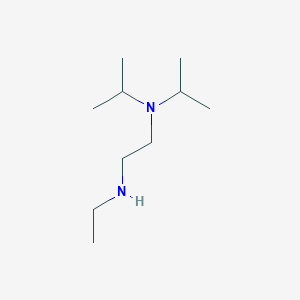![molecular formula C11H17NO3 B13880378 [3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two isopropyl groups attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-di(propan-2-yl)-4-hydroxy-2-nitrobenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocyclic compounds.
科学的研究の応用
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isopropyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[3,5-di(propan-2-yl)-1,2-thiazol-4-yl]acetic acid: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-[3,5-di(propan-2-yl)-1,2-imidazol-4-yl]acetic acid: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid is unique due to its specific substitution pattern and the presence of the oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H17NO3/c1-6(2)10-8(5-9(13)14)11(7(3)4)15-12-10/h6-7H,5H2,1-4H3,(H,13,14) |
InChIキー |
KZVCJCXNWNVVSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NO1)C(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



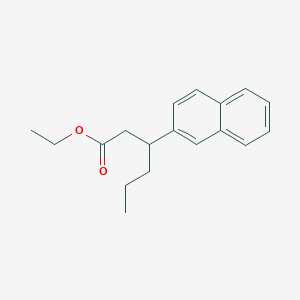
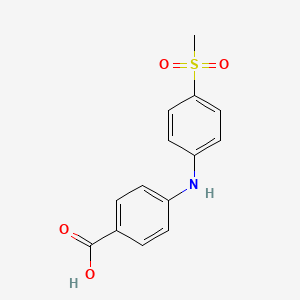
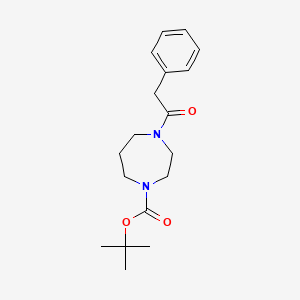

![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)


![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
